molecular formula C16H16N2S B5632917 2-(2-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline

2-(2-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B5632917
M. Wt: 268.4 g/mol
InChI Key: BBEWDQCNWQQUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Tetrahydro-beta-carboline derivatives, including 2-(2-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline, can be synthesized through various methods. A notable approach is the Pictet-Spengler reaction, which has been widely utilized for the synthesis of tetrahydro-beta-carbolines. This involves the condensation of tryptamines with aldehydes under acidic conditions to form the tetrahydro-beta-carboline skeleton. Studies have shown efficient synthetic routes that allow for the incorporation of various substituents, facilitating the synthesis of a wide range of tetrahydro-beta-carboline derivatives (Hansen et al., 2013).

Molecular Structure Analysis

The molecular structure of tetrahydro-beta-carbolines is characterized by a fused pyrrole and indole ring system. This structure is foundational for the diverse biological activities observed in these compounds. The presence of substituents, such as the 2-thienylmethyl group in 2-(2-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline, influences the molecular conformation and, consequently, the biological and chemical properties of these molecules. X-ray crystallography and NMR spectroscopy are commonly used techniques for determining the detailed molecular structure of these compounds, providing insights into their three-dimensional conformation and electronic properties (Arshad et al., 2020).

Chemical Reactions and Properties

Tetrahydro-beta-carbolines undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which can modify their chemical properties and potential applications. These reactions are influenced by the electron-rich nature of the indole ring, making tetrahydro-beta-carbolines reactive towards electrophiles. The presence of a substituent such as the 2-thienylmethyl group can further influence the reactivity and chemical properties of these compounds, allowing for selective functionalization and modification of the tetrahydro-beta-carboline core (Ohta et al., 2009).

Physical Properties Analysis

The physical properties of tetrahydro-beta-carbolines, such as solubility, melting point, and crystallinity, are crucial for their application in various scientific fields. These properties are significantly influenced by the molecular structure and substituents present in the compound. For instance, the introduction of a 2-thienylmethyl group can affect the solubility and crystalline structure of tetrahydro-beta-carbolines, impacting their behavior in biological systems and their utility in pharmaceutical formulations (Herraiz, 1999).

Chemical Properties Analysis

The chemical properties of tetrahydro-beta-carbolines, including acidity, basicity, and photostability, are essential for understanding their reactivity and potential applications. These properties are influenced by the specific substituents and structural modifications in the tetrahydro-beta-carboline framework. Research on the chemical properties of these compounds, such as their behavior in different pH conditions and under light exposure, provides valuable information for their application in drug development and other fields (Herraiz & Galisteo, 2003).

Safety and Hazards

The safety data sheet for a related compound, “Dimethyl (2-thienylmethyl)malonate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-(thiophen-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-2-6-15-13(5-1)14-7-8-18(11-16(14)17-15)10-12-4-3-9-19-12/h1-6,9,17H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEWDQCNWQQUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5283743

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.